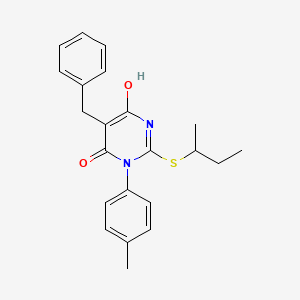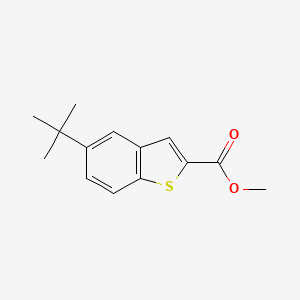![molecular formula C11H16N2OS B6012589 1-[(Thiophen-2-YL)methyl]piperidine-3-carboxamide](/img/structure/B6012589.png)
1-[(Thiophen-2-YL)methyl]piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Thiophen-2-YL)methyl]piperidine-3-carboxamide is a compound that features a thiophene ring attached to a piperidine ring via a carboxamide linkage. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science . The piperidine ring is a six-membered ring containing one nitrogen atom, commonly found in many pharmacologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Thiophen-2-YL)methyl]piperidine-3-carboxamide typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized using various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Attachment to Piperidine: The thiophene derivative is then reacted with piperidine-3-carboxylic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1-[(Thiophen-2-YL)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, or alkylated thiophene derivatives
科学研究应用
1-[(Thiophen-2-YL)methyl]piperidine-3-carboxamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-[(Thiophen-2-YL)methyl]piperidine-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: A thiophene-containing compound used as an antispasmodic.
Timepidium Bromide: Another thiophene derivative with antispasmodic properties.
Uniqueness
1-[(Thiophen-2-YL)methyl]piperidine-3-carboxamide is unique due to its specific combination of a thiophene ring and a piperidine ring, which may confer distinct biological activities and chemical properties compared to other thiophene derivatives .
属性
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-11(14)9-3-1-5-13(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJCSUCQTBTAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6012508.png)
![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)

![2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6012520.png)
![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)

![N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B6012556.png)
![1'-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B6012562.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6012568.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B6012577.png)

![(4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone](/img/structure/B6012603.png)
![2-({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B6012608.png)

